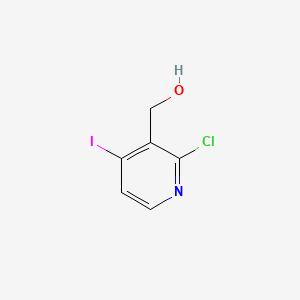

(2-Chloro-4-iodopyridin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-iodopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQRQPAKTCMYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654064 | |

| Record name | (2-Chloro-4-iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-44-4 | |

| Record name | (2-Chloro-4-iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884494-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Polysubstituted Pyridine Scaffold

An In-Depth Technical Guide: Synthesis and Characterization of (2-Chloro-4-iodopyridin-3-yl)methanol

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a valuable halogenated pyridine building block. The narrative emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, purification strategies, and analytical interpretation. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound. This document serves as a practical resource for chemists engaged in medicinal chemistry, agrochemical synthesis, and materials science, where functionalized heterocyclic intermediates are of critical importance.

Halogenated pyridines are cornerstone intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The specific arrangement of chloro, iodo, and hydroxymethyl substituents on the pyridine ring of this compound offers a unique platform for diverse chemical transformations. The chlorine and iodine atoms provide distinct reactivity profiles for cross-coupling reactions, while the primary alcohol function serves as a handle for esterification, etherification, or oxidation. This trifunctional scaffold is therefore a highly valuable building block for creating libraries of compounds for biological screening and developing novel materials.[3]

This guide details a robust and logical two-step synthetic sequence, beginning with the formylation of a readily available precursor followed by the selective reduction of the resulting aldehyde. Furthermore, it provides a thorough guide to the analytical characterization of the final product, ensuring unambiguous structural confirmation and purity assessment.

Physicochemical and Safety Data

A summary of the key properties and identifiers for the target compound is provided below. This data is essential for proper handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 884494-44-4 | [4][5][6] |

| Molecular Formula | C₆H₅ClINO | [4][5] |

| Molecular Weight | 269.47 g/mol | [7][8] |

| Appearance | White to off-white crystalline solid | [5][7] |

| Melting Point | 87-92 °C | [7][9] |

| Purity (Typical) | >96.0% (HPLC) | [5] |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | Inferred from protocols |

| Sensitivity | Light Sensitive | [7][10] |

| Storage | Store at 2-8°C, protected from light | [7] |

Hazard Profile: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7]

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved via a two-step process. This approach is predicated on the creation of an aldehyde intermediate, which is then selectively reduced to the corresponding primary alcohol. This strategy is advantageous as it utilizes well-established and high-yielding transformations.

-

Directed Ortho-Metalation & Formylation: The process begins with the deprotonation of 2-chloro-4-iodopyridine at the C3 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting organolithium species is then quenched with an electrophilic formylating agent, such as ethyl formate, to install the aldehyde group, yielding 2-chloro-4-iodopyridine-3-carboxaldehyde.

-

Selective Aldehyde Reduction: The aldehyde intermediate is subsequently reduced to the target primary alcohol. A mild and selective reducing agent like sodium borohydride (NaBH₄) is ideal for this step, as it efficiently reduces the aldehyde without affecting the chloro and iodo substituents or the pyridine ring.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-iodopyridine-3-carboxaldehyde (Intermediate)

Rationale: This procedure utilizes directed ortho-metalation, a powerful tool for functionalizing aromatic rings regioselectively. LDA is chosen as the base because it is exceptionally strong, allowing for the deprotonation of the relatively acidic C3 proton of the pyridine ring, but it is sterically hindered, which minimizes nucleophilic attack on the starting material. The reaction is conducted at -78 °C to ensure the stability of the highly reactive organolithium intermediate. Ethyl formate serves as a simple and effective C1 electrophile to generate the aldehyde.[11][12]

Materials:

-

2-Chloro-4-iodopyridine

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Ethyl formate

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of 2-chloro-4-iodopyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add the LDA solution (1.5 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Anion Formation: Stir the resulting mixture at -78 °C for 2-3 hours. The color of the solution may change, indicating the formation of the lithiated species.

-

Formylation: Add ethyl formate (2.5 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 1.5 hours.

-

Quenching: Carefully quench the reaction by the slow addition of 2 M HCl while the mixture is still cold. Allow the flask to warm to room temperature.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-chloro-4-iodopyridine-3-carboxaldehyde as a solid.[11]

Protocol 2: Synthesis of this compound (Target Compound)

Rationale: This protocol employs sodium borohydride for the reduction of the aldehyde. NaBH₄ is a cost-effective, safe, and highly selective reagent for reducing aldehydes and ketones to their corresponding alcohols.[13][14] It is mild enough not to reduce the pyridine ring or cleave the carbon-halogen bonds under these conditions. Methanol is used as the solvent as it is protic, which facilitates the reduction mechanism, and readily dissolves both the substrate and the reagent.

Materials:

-

2-Chloro-4-iodopyridine-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2-chloro-4-iodopyridine-3-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, controlling the rate of addition to manage any effervescence.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

-

Extraction: Extract the remaining aqueous residue with ethyl acetate (3x).

-

Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The ¹H NMR spectrum of the aldehyde intermediate provides a benchmark for comparison.

Table 2: Known ¹H NMR Data for 2-Chloro-4-iodopyridine-3-carboxaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 10.22 | Singlet (s) | - | 1H | Aldehyde (-CH O) |

| 8.09 | Doublet (d) | 5.0 | 1H | Pyridine H-6 |

| 7.95 | Doublet (d) | 5.0 | 1H | Pyridine H-5 |

Solvent: CDCl₃, Frequency: 500 MHz. Source:[11]

Upon reduction to this compound, significant and predictable changes in the NMR spectra are expected. The aldehyde proton signal at ~10 ppm will disappear, and new signals corresponding to the hydroxymethyl group (CH₂ and OH) will appear.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Spectrum | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration/Type | Assignment |

|---|---|---|---|---|

| ¹H NMR | ~8.25 | Doublet (d) | 1H | Pyridine H-6 |

| ~7.80 | Doublet (d) | 1H | Pyridine H-5 | |

| ~4.80 | Singlet (s) or Doublet (d) | 2H | Methylene (-CH ₂OH) | |

| ~2.5-3.5 | Broad Singlet (br s) | 1H | Hydroxyl (-CH₂OH ) | |

| ¹³C NMR | ~155 | Aromatic C | 1C | C2 (C-Cl) |

| ~152 | Aromatic C | 1C | C6 (C-H) | |

| ~140 | Aromatic C | 1C | C5 (C-H) | |

| ~135 | Aromatic C | 1C | C3 (C-CH₂OH) | |

| ~100 | Aromatic C | 1C | C4 (C-I) |

| | ~60 | Aliphatic C | 1C | Methylene (C H₂OH) |

Rationale for Predictions:

-

¹H NMR: The aldehyde proton (δ 10.22) is absent. A new methylene proton signal appears around δ 4.80. The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent-dependent. The aromatic protons are expected to shift slightly due to the change in the electronic nature of the C3 substituent.

-

¹³C NMR: The aldehyde carbonyl carbon (typically δ > 180 ppm) is replaced by an aliphatic methylene carbon signal around δ 60 ppm. The chemical shifts of the pyridine ring carbons are adjusted accordingly.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula. Due to the presence of chlorine and iodine, the molecular ion will exhibit a characteristic isotopic pattern.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|

| [C₆H₅³⁵ClINO]⁺ | 268.9104 | Molecular Ion (M⁺) with ³⁵Cl |

| [C₆H₅³⁷ClINO]⁺ | 270.9075 | Molecular Ion (M⁺) with ³⁷Cl |

Expected Fragmentation Pathway: Under electron ionization (EI), common fragmentation pathways would include the loss of the hydroxyl group as water (-18 Da), loss of a chlorine radical (-35/37 Da), and loss of an iodine radical (-127 Da). The relative abundance of the M⁺ and [M+2]⁺ peaks (approximately 3:1) will be a key diagnostic feature for the presence of a single chlorine atom.[15]

Conclusion

This guide outlines a reliable and well-documented synthetic route for producing high-purity this compound. The two-step sequence involving directed ortho-metalation/formylation followed by selective aldehyde reduction is both logical and scalable. The provided characterization data, including known values for the synthetic intermediate and well-reasoned predictions for the final product, serves as a robust framework for analytical confirmation. By understanding the rationale behind the chosen methodologies, researchers can confidently synthesize and utilize this versatile chemical building block for a wide range of applications in drug discovery and chemical innovation.

References

- 1. chempanda.com [chempanda.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. 2-Chloro-4-iodo-3-pyridinemethanol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. This compound AldrichCPR 884494-44-4 [sigmaaldrich.com]

- 7. 2-CHLORO-4-IODOPYRIDINE-3-METHANOL | 884494-44-4 [amp.chemicalbook.com]

- 8. vibrantpharma.com [vibrantpharma.com]

- 9. 2-氯-4-碘吡啶-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Chloro-4-iodo-3-pyridinemethanol, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 11. 2-Chloro-4-iodopyridine-3-carboxaldehyde | 153034-90-3 [amp.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. benchchem.com [benchchem.com]

(2-Chloro-4-iodopyridin-3-yl)methanol CAS number 884494-44-4

An In-depth Technical Guide to (2-Chloro-4-iodopyridin-3-yl)methanol (CAS 884494-44-4): A Strategic Intermediate in Modern Drug Discovery

Abstract

This compound, identified by CAS number 884494-44-4, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its unique architecture, featuring a pyridine core with chloro, iodo, and hydroxymethyl substituents, provides medicinal chemists with a versatile platform for constructing complex molecular entities. The differential reactivity of the two halogen atoms allows for selective, sequential cross-coupling reactions, while the hydroxymethyl group offers an additional site for modification. This guide provides a comprehensive overview of the compound's physicochemical properties, outlines a logical synthetic strategy with detailed protocols, explores its critical applications in drug discovery—particularly in the development of kinase inhibitors—and summarizes essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction: The Value of Polysubstituted Pyridines in Medicinal Chemistry

Halogenated pyridine scaffolds are cornerstones in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and its metabolic stability, while halogen substituents serve as crucial handles for carbon-carbon and carbon-heteroatom bond formation.

This compound emerges as a particularly strategic intermediate within this class.[3] Its structure is notable for three key features:

-

A Pyridine Core: A fundamental heterocyclic motif in medicinal chemistry.

-

Orthogonal Halogenation: The presence of both an iodo group at the C4 position and a chloro group at the C2 position. The carbon-iodine bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the more robust carbon-chlorine bond. This differential reactivity is the compound's most powerful attribute, enabling chemists to perform selective, stepwise functionalization of the pyridine ring.[3]

-

Hydroxymethyl Substituent: The primary alcohol at the C3 position provides a versatile point for further chemical modification, such as oxidation to an aldehyde or carboxylic acid, or conversion into ethers and esters to modulate solubility, cell permeability, or target engagement.

These features make this compound an indispensable building block for creating libraries of complex molecules, especially in the pursuit of novel kinase inhibitors for oncology and other therapeutic areas.[4][5]

Physicochemical Properties and Specifications

The compound is typically supplied as a stable, off-white crystalline solid with high purity, suitable for demanding synthetic applications.[6][7] Key properties and typical specifications are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 884494-44-4 | [6][8][9] |

| IUPAC Name | This compound | [6][8] |

| Synonyms | 2-Chloro-4-iodo-3-pyridinemethanol, 2-Chloro-3-(hydroxymethyl)-4-iodopyridine | [8][9][10] |

| Molecular Formula | C₆H₅ClINO | [6][8][9] |

| Molecular Weight | 269.47 g/mol | [7][8][9] |

| Appearance | White to off-white crystalline solid | [6][7][11] |

| Melting Point | 87-92 °C | [7][11] |

| Purity (Assay) | ≥97% (typically by HPLC) | [6][12] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | |

| Storage Conditions | 2-8°C, protect from light | [7][11] |

| SMILES | OCC1=C(I)C=CN=C1Cl | [6][8] |

| InChI Key | BZQRQPAKTCMYIA-UHFFFAOYSA-N | [6][8] |

Synthesis and Mechanistic Considerations

While specific process chemistry details for industrial-scale production are often proprietary, a robust and logical synthetic route can be designed from readily available starting materials based on established principles of pyridine chemistry. The following proposed synthesis exemplifies an efficient pathway.

Proposed Synthetic Workflow

The strategy involves a three-step sequence starting from 2-chloronicotinic acid: selective iodination, esterification to protect the carboxylic acid and facilitate reduction, and finally, reduction to the target primary alcohol.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 5. [PDF] Utilization of kinase inhibitors as novel therapeutic drug targets: A review | Semantic Scholar [semanticscholar.org]

- 6. 2-Chloro-4-iodo-3-pyridinemethanol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 7. 2-CHLORO-4-IODOPYRIDINE-3-METHANOL price,buy 2-CHLORO-4-IODOPYRIDINE-3-METHANOL - chemicalbook [chemicalbook.com]

- 8. fishersci.be [fishersci.be]

- 9. echemi.com [echemi.com]

- 10. calpaclab.com [calpaclab.com]

- 11. 2-CHLORO-4-IODOPYRIDINE-3-METHANOL | 884494-44-4 [amp.chemicalbook.com]

- 12. vibrantpharma.com [vibrantpharma.com]

A Technical Guide to the Spectroscopic Characterization of (2-Chloro-4-iodopyridin-3-yl)methanol

This guide provides an in-depth analysis of the expected spectroscopic data for the novel substituted pyridine, (2-Chloro-4-iodopyridin-3-yl)methanol. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document will serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering predictive insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 884494-44-4, is a halogenated pyridine derivative incorporating a hydroxymethyl group.[1][2][3][4] Its molecular formula is C₆H₅ClINO, and it has a molecular weight of approximately 269.47 g/mol .[2][3] The unique arrangement of a chloro, iodo, and hydroxymethyl substituent on the pyridine ring suggests its potential as a versatile building block in the synthesis of complex pharmaceutical agents. The presence of multiple reactive sites, including the pyridine nitrogen, the carbon-halogen bonds, and the primary alcohol, allows for a wide range of chemical modifications.

A robust analytical workflow is crucial for the unambiguous identification and quality control of such compounds. This guide will delve into the theoretical underpinnings of the expected spectroscopic signatures of this compound, providing a predictive framework for its characterization.

Synthesis and Potential Impurities

A plausible synthetic route to this compound can be extrapolated from procedures for similar compounds, such as the synthesis of 2-chloro-3-iodo-4-pyridinamine.[5] The synthesis would likely involve the iodination of a 2-chloropyridine precursor, followed by functional group manipulation to introduce the methanol moiety.

A hypothetical, yet chemically sound, synthetic pathway is outlined below:

Caption: A potential synthetic workflow for this compound.

Understanding this synthesis is critical for anticipating potential process-related impurities that could interfere with spectroscopic analysis. Key potential impurities could include:

-

Starting materials: Unreacted 2-chloro-3-methylpyridine.

-

Iodination regioisomers: Other iodinated isomers of 2-chloro-3-methylpyridine.

-

Over-halogenated species: Di-iodinated or further chlorinated products.

-

Intermediate species: Such as the brominated intermediate before hydrolysis.

These impurities would present unique spectroscopic signatures, and their potential presence should be considered when interpreting the data of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the two aromatic protons on the pyridine ring and the protons of the hydroxymethyl group, plus a signal for the hydroxyl proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 | ~ 7.8 - 8.0 | Doublet (d) | 1H | This proton is adjacent to the nitrogen atom and is deshielded. It will be split by the H-6 proton. |

| H-6 | ~ 7.3 - 7.5 | Doublet (d) | 1H | This proton is coupled to the H-5 proton. |

| -CH₂OH | ~ 4.5 - 4.7 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing pyridine ring and the hydroxyl group, leading to a downfield shift. They are not expected to couple with other protons. |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad signal due to chemical exchange. |

The relative positions of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and iodine atoms, as well as the pyridine nitrogen, will cause the aromatic protons to resonate at lower field.[6][7]

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| C-2 (C-Cl) | ~ 150 - 155 | The carbon bearing the chlorine atom is significantly deshielded.[8] |

| C-4 (C-I) | ~ 95 - 105 | The carbon attached to the iodine atom experiences a strong shielding effect (heavy atom effect). |

| C-3 (C-CH₂OH) | ~ 140 - 145 | This aromatic carbon is deshielded due to the attached electron-withdrawing groups. |

| C-5 | ~ 125 - 130 | Aromatic CH carbon. |

| C-6 | ~ 150 - 155 | Aromatic CH carbon adjacent to the nitrogen, resulting in a downfield shift.[8] |

| -CH₂OH | ~ 60 - 65 | The carbon of the hydroxymethyl group is in the typical range for a primary alcohol.[9] |

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic of the substitution pattern on the pyridine ring. The significant upfield shift of the carbon bearing the iodine atom is a particularly noteworthy feature.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3200 - 3600 | O-H stretch (alcohol) | Strong, Broad | The broadness is due to hydrogen bonding. This is a highly characteristic band for alcohols.[11][12][13] |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on a pyridine ring.[14] |

| 2850 - 2960 | C-H stretch (aliphatic) | Medium | Corresponds to the methylene group (-CH₂-). |

| 1550 - 1600 | C=C and C=N stretch (aromatic ring) | Medium to Strong | Characteristic vibrations of the pyridine ring.[14] |

| 1000 - 1250 | C-O stretch (primary alcohol) | Strong | A strong band in this region is indicative of a primary alcohol.[12][13] |

| 700 - 850 | C-Cl stretch | Medium to Strong | The position can be influenced by the substitution pattern. |

| ~500 - 600 | C-I stretch | Medium | The C-I bond vibration occurs at a lower frequency due to the heavy mass of iodine. |

The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would be a clear indicator of the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) or electron ionization (EI) could be used.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 269 (for the most abundant isotopes ³⁵Cl and ¹²⁷I). A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[15]

Expected key fragmentation pathways would include:

-

Loss of a chlorine atom: [M - Cl]⁺

-

Loss of an iodine atom: [M - I]⁺

-

Loss of the hydroxymethyl group: [M - CH₂OH]⁺

-

Loss of water: [M - H₂O]⁺•

Iodine is monoisotopic (¹²⁷I), so it will not contribute to isotopic patterns in the same way as chlorine or bromine.[16] The fragmentation pattern can be complex, but the observation of fragments corresponding to the loss of the halogen and hydroxymethyl substituents would provide strong evidence for the proposed structure.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectroscopic features expected for this compound. By understanding the anticipated NMR, IR, and MS data, researchers can more effectively identify and characterize this compound, ensuring its purity and structural integrity for use in further research and development. The principles outlined here serve as a robust framework for the spectroscopic analysis of this and other similarly complex substituted pyridines.

References

- 1. 2-Chloro-4-iodo-3-pyridinemethanol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. echemi.com [echemi.com]

- 4. 2-CHLORO-4-IODOPYRIDINE-3-METHANOL | 884494-44-4 [amp.chemicalbook.com]

- 5. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. prezi.com [prezi.com]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Guide to the Structural Elucidation of Halogenated Pyridylmethanol Derivatives for Pharmaceutical Research: A Case Study of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

Introduction: The Strategic Importance of Halogenated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in the design of novel therapeutics.[1] The strategic introduction of halogen atoms onto the pyridine ring further enhances its utility, providing medicinal chemists with a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Halogenation can influence lipophilicity, metabolic stability, and binding affinity through the formation of specific halogen bonds, which are increasingly recognized as crucial interactions in ligand-protein complexes.[2]

This technical guide provides an in-depth exploration of the X-ray crystal structure of halogenated pyridylmethanol derivatives, a class of compounds with significant potential as pharmaceutical intermediates. Due to the current absence of a publicly available crystal structure for (2-Chloro-4-iodopyridin-3-yl)methanol, this guide will utilize the well-characterized structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol as a representative case study.[3][4][5] Through this example, we will delineate the critical aspects of synthesis, crystallization, and detailed structural analysis, offering insights that are broadly applicable to other derivatives within this valuable chemical class.

Synthesis and Crystallization: From Benchtop to Single Crystal

The successful acquisition of a high-quality single crystal suitable for X-ray diffraction is predicated on a robust synthetic route and a meticulously controlled crystallization process. The synthesis of the title compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, can be efficiently achieved through a two-step process involving oxidation followed by reduction.[2][6]

Experimental Protocol: Synthesis and Crystallization of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine to (4-chlorophenyl)(pyridin-2-yl)methanone [2][6]

-

To a solution of 2-(p-chlorobenzyl)pyridine (25g) in 100ml of water, heat the mixture to 85°C with stirring.

-

Add potassium permanganate (30g) in portions, ensuring the temperature does not exceed 95°C.

-

Maintain the reaction at 85-95°C for 4 hours.

-

After the reaction, cool the mixture to 60°C and add 75ml of ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (50ml).

-

Combine the organic layers and concentrate under reduced pressure.

-

Recrystallize the crude product from petroleum ether to yield the ketone intermediate as white crystals.

Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone to (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol [1]

-

Dissolve the ketone intermediate (20g) in 50ml of methanol and cool to 20°C in an ice-water bath.

-

Add potassium borohydride (1.7g) in portions, keeping the temperature below 40°C.

-

Stir for 30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Remove the methanol under reduced pressure.

-

Add 100ml of water and 50ml of dichloromethane and stir for 30 minutes.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Crystallization for X-ray Diffraction [3]

High-quality, colorless block-like crystals of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol suitable for single-crystal X-ray diffraction can be grown by the slow evaporation of a solution of the compound in methanol at room temperature.[3]

X-ray Crystal Structure Analysis: Unveiling the Supramolecular Architecture

The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals a complex and elegant supramolecular assembly governed by a combination of strong and weak intermolecular interactions. The compound crystallizes in a centrosymmetric space group as a racemic mixture.[4]

Key Intermolecular Interactions

The dominant interactions in the crystal packing are O—H⋯N hydrogen bonds and C—Cl⋯π interactions.

-

O—H⋯N Hydrogen Bonds: The hydroxyl group of one molecule forms a classic hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction links the molecules into zigzag chains.[3][4]

-

C—Cl⋯π Interactions: Inversion-related pairs of molecules are linked into dimers by weak C—Cl⋯π interactions between the chlorine atom of the chlorophenyl ring and the π-system of the pyridine ring of a neighboring molecule.[3][4][5] These interactions play a crucial role in connecting the hydrogen-bonded chains to form sheets.[3][4]

The interplay of these interactions results in a layered structure, highlighting the importance of both strong and weak forces in directing the crystal packing of halogenated pyridine derivatives.

Caption: Intermolecular interactions in the crystal lattice.

Physicochemical Data Summary

The following table summarizes key physicochemical data for the case study compound and the original topic compound.

| Property | (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | This compound |

| CAS Number | 27652-89-7[7] | 884494-44-4 |

| Molecular Formula | C12H10ClNO[7][8] | C6H5ClINO |

| Molecular Weight | 219.67 g/mol [8] | 269.47 g/mol |

| Melting Point | 478 K (205 °C)[3] | Not available |

| Appearance | Colorless blocks[3] | Not available |

Implications for Drug Development

The detailed structural understanding of halogenated pyridylmethanol derivatives, as exemplified by (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, provides invaluable insights for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: The crystal structure reveals the precise three-dimensional arrangement of the molecule and the key functional groups involved in intermolecular interactions. This information is critical for designing new analogs with improved binding affinity and selectivity for their biological targets.

-

Crystal Engineering: A thorough understanding of the intermolecular forces that govern the crystal packing allows for the rational design of different polymorphic forms or co-crystals with optimized physicochemical properties, such as solubility and stability.

-

Informing Computational Models: The experimental crystal structure serves as a benchmark for validating and refining computational models used in virtual screening and molecular docking studies, leading to more accurate predictions of ligand-protein interactions.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, the detailed analysis of the closely related (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol provides a robust framework for understanding the structural chemistry of this important class of compounds. The interplay of strong O—H⋯N hydrogen bonds and weaker C—Cl⋯π interactions dictates the supramolecular architecture, offering a clear illustration of the principles of crystal engineering. For researchers in drug discovery, this knowledge is paramount for the rational design of new therapeutic agents with enhanced efficacy and developability.

References

- 1. benchchem.com [benchchem.com]

- 2. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

Part 1: Classical Condensation Strategies: The Foundation of Pyridine Synthesis

An In-Depth Technical Guide to the Synthesis of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of modern chemistry, a privileged scaffold whose presence is ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have made it an indispensable building block for medicinal chemists.[5] The enduring importance of this heterocycle has driven over a century of innovation in synthetic organic chemistry, leading to a rich and diverse array of methods for its construction.[6][7]

This guide provides a comprehensive overview of the principal strategies for synthesizing substituted pyridines. It is designed for the laboratory scientist, offering not just a theoretical background but also actionable experimental protocols and an understanding of the causality behind methodological choices. We will traverse the landscape of pyridine synthesis, from the classical, time-honored condensation reactions that form the bedrock of the field to the modern, catalyst-driven innovations that enable unprecedented molecular complexity.

The de novo construction of the pyridine ring from acyclic precursors via condensation reactions represents the classical approach to this heterocyclic system. These methods, often named after their discoverers, are robust, high-yielding, and remain highly relevant in both academic and industrial settings.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is arguably the most well-known and straightforward method for preparing symmetrically substituted pyridines.[1][8] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[8][9] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][10] The driving force for this final oxidation step is the formation of the stable aromatic ring.[8]

Causality and Mechanism:

The reaction's efficiency stems from a convergent sequence of well-understood transformations. The mechanism proceeds through two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and ammonia.[8][10] A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine intermediate.[10]

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Chemical Stability and Storage of (2-Chloro-4-iodopyridin-3-yl)methanol

Introduction

(2-Chloro-4-iodopyridin-3-yl)methanol is a key substituted pyridine intermediate in medicinal chemistry and drug development. Its trifunctional nature—featuring chloro, iodo, and hydroxymethyl groups on a pyridine core—makes it a versatile building block for constructing complex molecular architectures. However, this same structural complexity introduces specific challenges related to its chemical stability. The presence of a heavy halogen (iodine), a reactive hydroxymethyl group, and an electron-deficient pyridine ring necessitates a thorough understanding of its handling and storage requirements to ensure its integrity for research and synthesis. This guide provides an in-depth analysis of the factors influencing the stability of this compound and establishes best-practice protocols for its storage, handling, and quality assessment.

Section 1: Physicochemical and Safety Profile

A foundational understanding of the compound's properties is essential for predicting its behavior and implementing appropriate handling protocols.

Physicochemical Data

The key properties of this compound are summarized in the table below. This data is critical for everything from selecting appropriate solvents to designing purification strategies.

| Property | Value | Source(s) |

| CAS Number | 884494-44-4 | [1][2][3] |

| Molecular Formula | C₆H₅ClINO | [1][2][3] |

| Molecular Weight | 269.47 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 87-92°C | [3][5] |

| Purity (Typical) | >96.0% (HPLC) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Topological Polar Surface Area | 33.1 Ų | [4] |

Hazard Identification and Safety

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[3][7]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[3][8]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][8]

-

Causality: The irritant nature of the compound is typical for many functionalized aromatic and heterocyclic compounds. The "harmful if swallowed" classification underscores the need to prevent ingestion through proper laboratory hygiene.

Section 2: Chemical Stability and Degradation

The stability of this compound is influenced by several environmental factors. The carbon-iodine bond is often the most labile part of the molecule.

Key Stability Factors

-

Light Sensitivity: The compound is noted to be light-sensitive.[3][5] The carbon-iodine bond is susceptible to homolytic cleavage upon absorption of UV radiation, which can initiate radical-mediated degradation pathways. This is a common characteristic of iodo-aromatic compounds.

-

Thermal Stability: While it is a solid with a melting point of 87-92°C, prolonged exposure to elevated temperatures should be avoided.[3][5] Thermal decomposition can lead to the release of toxic fumes, including hydrogen iodide, hydrogen chloride, and nitrogen oxides.[8]

-

Oxidative Stability: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid. This can be accelerated by exposure to air (oxygen) and trace metal catalysts.

-

Chemical Incompatibilities: It is incompatible with strong oxidizing agents, reducing agents, strong acids, and strong bases.[8][11][12] Storing it with these chemical classes can lead to vigorous and hazardous reactions.

Potential Degradation Pathways

Understanding potential degradation routes is crucial for developing effective storage strategies and for identifying impurities during quality control analysis.

Caption: Potential degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

Based on the compound's chemical nature, a multi-faceted approach to storage is required to preserve its purity and prevent degradation.

Optimal Storage Conditions

Different suppliers provide slightly varied recommendations, ranging from room temperature to refrigerated conditions.[1][3] For long-term stability and to mitigate the risks outlined above, a conservative and controlled approach is scientifically prudent.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | Slows the rate of potential degradation reactions (oxidation, thermal decomposition).[3][5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, protecting the hydroxymethyl group from oxidation and preventing potential moisture-driven side reactions. |

| Light | Amber, light-blocking container | Prevents photochemical degradation, particularly the cleavage of the C-I bond.[3][5] |

| Container | Tightly sealed, airtight vial | Prevents ingress of moisture and oxygen. A vial with a PTFE-lined cap is ideal.[9][13] |

Standard Handling Workflow

To maintain the integrity of the bulk material, proper handling during aliquoting and use is paramount. The following workflow represents a self-validating system designed to minimize exposure to deleterious conditions.

Caption: Recommended workflow for handling and aliquoting the compound.

Section 4: Analytical Methods for Stability Assessment

Regularly assessing the purity of the compound is the only way to ensure its quality over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of pyridine derivatives.[14][15]

Protocol: Purity Assessment by RP-HPLC

This protocol provides a robust method for separating the parent compound from potential impurities.

Objective: To determine the purity of this compound by calculating the area percentage of the main peak.

Methodology:

-

Standard Preparation: Accurately weigh ~1 mg of a reference standard or a new batch of the compound. Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Prepare a working standard of ~0.1 mg/mL by dilution.

-

Sample Preparation: Prepare a sample of the lot to be tested at the same concentration (0.1 mg/mL) in the same diluent.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH ~2-3). A typical starting point is 60:40 Acetonitrile:Buffer. The use of an acidic mobile phase helps ensure good peak shape for the basic pyridine compound.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm or a suitable wavelength determined by UV-Vis scan.[15] A photodiode array (PDA) detector is recommended to check for co-eluting impurities.[14]

-

Injection Volume: 10 µL.

-

-

Data Analysis: Calculate purity using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Trustworthiness: This method is self-validating. A stable compound will show a single, sharp peak with a consistent retention time. The appearance of new peaks, particularly at earlier (more polar) or significantly different retention times, indicates the formation of degradation products like the oxidized or de-iodinated species.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. H50052.03 [thermofisher.com]

- 3. 2-CHLORO-4-IODOPYRIDINE-3-METHANOL | 884494-44-4 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-CHLORO-4-IODOPYRIDINE-3-METHANOL price,buy 2-CHLORO-4-IODOPYRIDINE-3-METHANOL - chemicalbook [chemicalbook.com]

- 6. Chloro-4-iodopyridine-3-carboxaldehyde [yotechem.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. ptfarm.pl [ptfarm.pl]

- 11. nottingham.ac.uk [nottingham.ac.uk]

- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 13. lsuhsc.edu [lsuhsc.edu]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to (2-Chloro-4-iodopyridin-3-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Molecular Attributes

(2-Chloro-4-iodopyridin-3-yl)methanol is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a chloro, an iodo, and a hydroxymethyl group on the pyridine ring, offers multiple reaction sites for constructing complex molecular architectures.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key attributes of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C6H5ClINO | [1][2][3][4][5][6] |

| Molecular Weight | 269.47 g/mol | [1][3][4][5] |

| Appearance | White to off-white crystalline solid | [2][6] |

| Melting Point | 87-92°C | [6] |

| CAS Number | 884494-44-4 | [1][2][3][4][5] |

| SMILES | OCc1c(I)ccnc1Cl | [2][5] |

| InChI Key | BZQRQPAKTCMYIA-UHFFFAOYSA-N | [2][5] |

These properties indicate a stable, solid compound under standard laboratory conditions, facilitating its handling and storage. Its defined melting point range suggests a good level of purity for commercially available samples.

Structural and Reactivity Insights

The arrangement of functional groups on the pyridine core dictates the reactivity of this compound.

Figure 1: Structure and key reactive sites of this compound.

-

Iodo Group (Position 4): The carbon-iodine bond is the most labile among the halogens present, making it the primary site for metal-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

-

Chloro Group (Position 2): While less reactive than the iodo group in cross-coupling reactions, the chloro substituent can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles or under forcing conditions. Its presence also electronically influences the pyridine ring.

-

Hydroxymethyl Group (Position 3): The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions, providing a handle for further molecular elaboration.

This trifunctional nature makes it a highly valuable and versatile building block in the synthesis of complex molecules.

Section 2: Synthesis and Experimental Protocol

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A common synthetic route starts from (2-chloropyridin-3-yl)methanol.

Synthetic Workflow

Figure 2: Synthetic workflow for this compound.

The synthesis hinges on a Directed ortho-Metalation (DoM) strategy, where the hydroxymethyl group directs the deprotonation of the adjacent C4 position.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

(2-chloropyridin-3-yl)methanol

-

N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with (2-chloropyridin-3-yl)methanol (1.0 eq) and anhydrous THF.

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. TMEDA (2.2 eq) is added, followed by the dropwise addition of n-BuLi (2.2 eq) over 30 minutes, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

-

Iodination: A solution of iodine (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then washed with saturated aqueous Na₂S₂O₃ to remove excess iodine. The aqueous layer is extracted three times with EtOAc.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford this compound as a solid.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Applications in Drug Discovery

Halogenated pyridines are privileged scaffolds in medicinal chemistry due to their ability to mimic a phenyl ring while offering a hydrogen bond acceptor in the form of the nitrogen atom. Chlorine-containing compounds, in particular, are prevalent in FDA-approved drugs.[7][8] The unique substitution pattern of this compound makes it a valuable precursor for a range of therapeutic agents.

Role as a Key Intermediate

The primary application of this compound is as an intermediate in multi-step syntheses.[9] Its ability to undergo selective cross-coupling at the iodo-position allows for the efficient construction of biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors, GPCR modulators, and other drug classes.

Example Application Workflow:

Figure 3: A representative synthetic sequence utilizing this compound.

This workflow demonstrates how the distinct reactive sites can be addressed sequentially to build molecular complexity. The initial Suzuki coupling at the C4 position is followed by modification of the hydroxymethyl group, showcasing the orthogonality of the functional groups.

The strategic use of such building blocks simplifies complex synthetic routes, enabling research teams to focus more on biological evaluation rather than challenging intermediate synthesis.[9]

Section 4: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazards: It is harmful if swallowed and can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing dust.

-

Storage: Store in a cool, dry place, protected from light.[1][6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Chloro-4-iodo-3-pyridinemethanol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.be [fishersci.be]

- 6. 2-CHLORO-4-IODOPYRIDINE-3-METHANOL | 884494-44-4 [amp.chemicalbook.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Suzuki-Miyaura coupling protocol using (2-Chloro-4-iodopyridin-3-yl)methanol

An Application Note and Protocol for the Selective Suzuki-Miyaura Coupling of (2-Chloro-4-iodopyridin-3-yl)methanol

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[3][4] Biaryl and heteroaryl structures, which are common outputs of this reaction, are privileged motifs in a vast number of biologically active compounds.[5][6]

The substrate, this compound, presents a unique synthetic opportunity. As a dihalogenated pyridine, it possesses two distinct reactive sites for cross-coupling. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective functionalization. This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling at the C-4 position, leveraging the greater reactivity of the C-I bond, while preserving the C-Cl bond for subsequent downstream transformations.[7][8]

Principle of Regioselectivity

The cornerstone of this protocol is the predictable chemoselectivity governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step of the catalytic cycle.[9][10] For palladium catalysts, the rate of oxidative addition follows the general trend: C–I > C–OTf > C–Br >> C–Cl.[11][12] The C-I bond is significantly weaker and therefore more susceptible to cleavage and insertion by the Pd(0) catalyst than the more robust C-Cl bond.[7] By carefully selecting mild reaction conditions, it is possible to exclusively activate the C-4 iodo position, leaving the C-2 chloro position untouched for future synthetic manipulations.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. news-medical.net [news-medical.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Sonogashira cross-coupling of (2-Chloro-4-iodopyridin-3-yl)methanol with terminal alkynes

Application Note & Protocol

Sonogashira Cross-Coupling of (2-Chloro-4-iodopyridin-3-yl)methanol with Terminal Alkynes: A Guide to Selective C-C Bond Formation

Abstract

This guide provides a detailed protocol and technical insights for performing the Sonogashira cross-coupling reaction on the challenging, multi-functional substrate, this compound. We will explore the selective activation of the C-I bond over the C-Cl bond, discuss the critical roles of the palladium catalyst and copper(I) co-catalyst, and provide a step-by-step methodology for achieving high yields of the desired 4-alkynyl-2-chloropyridine derivatives. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are engaged in the synthesis of complex heterocyclic compounds.

Introduction and Strategic Considerations

The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1] This palladium and copper co-catalyzed reaction is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

The substrate, this compound, presents a unique synthetic challenge and opportunity. It possesses two different halogen atoms on a pyridine ring, along with a primary alcohol. The key to a successful synthesis lies in the selective functionalization at the C4 position.

Key Strategic Advantage: Chemoselectivity

The success of this reaction hinges on the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The reactivity order is I > Br > OTf > Cl.[3][4] The carbon-iodine bond is significantly weaker (bond dissociation energy for Ph-I is ~280 kJ/mol) compared to the carbon-chlorine bond (for Ph-Cl, ~407 kJ/mol), allowing for the selective oxidative addition of the C-I bond to the Pd(0) center while leaving the C-Cl bond intact.[5][6] This chemoselectivity enables the targeted synthesis of 4-alkynyl-2-chloropyridines, which can serve as versatile intermediates for further downstream functionalization at the C2 position.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Palladium Cycle:

-

Reductive Elimination & Catalyst Activation: If starting with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species.[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the iodopyridine, forming a Pd(II)-aryl intermediate.[7][9]

-

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium complex. This is often the rate-determining step.[7][8]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the active Pd(0) catalyst.[7][9]

-

-

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[8][10]

-

Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne, which is made more acidic by its coordination to copper, forming a nucleophilic copper(I) acetylide species.[10][11] This species is then ready for the transmetalation step.

-

Caption: Figure 1: The interconnected Palladium and Copper catalytic cycles.

Key Experimental Parameters and Optimization

Careful control of reaction parameters is essential for a successful coupling, especially with a potentially coordinating substrate like a pyridine derivative.

-

Catalyst System:

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, used to activate the alkyne.[1] Its use is critical for achieving high reaction rates at mild temperatures. However, its presence can promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1][12]

-

Base and Solvent:

-

An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne and neutralize the HI byproduct.[1] Often, the amine can be used as both the base and the solvent.

-

Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to ensure all reagents are dissolved and to minimize side reactions.

-

-

Atmosphere: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidative homocoupling of the alkyne and can also deactivate the Pd(0) catalyst, often observed by the formation of a black precipitate ("palladium black").[1][3]

-

Substrate Considerations:

-

Pyridine Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[12] Using slightly higher catalyst loadings or specific ligands can sometimes mitigate this effect.

-

Hydroxymethyl Group: The -CH₂OH group is generally well-tolerated in Sonogashira couplings and does not require protection.[13]

-

General Laboratory Protocol

This protocol provides a general procedure for the coupling of this compound with a generic terminal alkyne.

Caption: Figure 2: Experimental workflow for the Sonogashira coupling.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.1 - 1.5 equiv)

-

PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv)

-

Copper(I) Iodide (CuI) (0.04 - 0.10 equiv)

-

Triethylamine (Et₃N) (2.0 - 3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

-

Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous THF (or DMF) and triethylamine via syringe. Stir the mixture for 10-15 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive alkynes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.[14]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Reaction Scope and Data

The protocol is robust for a variety of terminal alkynes. Below is a table of representative examples.

| Entry | Alkyne (R in H-C≡CR) | Product Structure | Typical Yield |

| 1 | Phenyl | (2-chloro-4-(phenylethynyl)pyridin-3-yl)methanol | 85-95% |

| 2 | 4-Methoxyphenyl | (2-chloro-4-((4-methoxyphenyl)ethynyl)pyridin-3-yl)methanol | 80-90% |

| 3 | Trimethylsilyl | (2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol | >90% |

| 4 | 1-Hexynyl | (2-chloro-4-(hex-1-yn-1-yl)pyridin-3-yl)methanol | 75-85% |

| 5 | 2-Methyl-3-butyn-2-ol | (2-chloro-4-((3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-3-yl)methanol | 88-96% |

Yields are based on literature for analogous systems and may vary based on specific reaction conditions and scale.[15][16]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst.[3]2. Insufficiently inert atmosphere.[3]3. Catalyst poisoning by pyridine substrate.[12] | 1. Use fresh, high-quality Pd and Cu catalysts.2. Ensure proper degassing of solvents and use of a robust inert atmosphere technique.3. Increase catalyst loading slightly (e.g., to 5 mol% Pd). |

| Significant Homocoupling (Glaser Product) | 1. Presence of oxygen.[1][12]2. High concentration of copper catalyst. | 1. Rigorously exclude air from the reaction; use freeze-pump-thaw degassing for solvents.2. Reduce CuI loading. Consider copper-free conditions if the problem persists, although this may require higher temperatures or different ligands.[1] |

| Formation of Palladium Black | 1. Catalyst decomposition.[3]2. Impurities in reagents or solvent. | 1. Ensure high-purity, anhydrous reagents and solvents. Some anecdotal evidence suggests certain solvents (like THF) can promote this.[17] If it occurs, consider switching to DMF or toluene. |

| Reaction Stalls | 1. Catalyst deactivation over time.2. Insufficient base. | 1. Add a fresh portion of the palladium catalyst.2. Ensure the base is dry and used in sufficient excess (at least 2 equivalents). |

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 15. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 17. reddit.com [reddit.com]

The Strategic Application of (2-Chloro-4-iodopyridin-3-yl)methanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the design and synthesis of complex molecular architectures that can effectively and selectively interact with biological targets. Within this context, halogenated pyridines have emerged as indispensable building blocks, offering a versatile platform for the construction of a diverse array of bioactive molecules.[1] Among these, (2-Chloro-4-iodopyridin-3-yl)methanol stands out as a particularly valuable intermediate, prized for its unique electronic properties and differential reactivity of its halogen substituents. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a focus on its pivotal role in the development of targeted cancer therapies.

The strategic placement of a chloro group at the 2-position and an iodo group at the 4-position of the pyridine ring, coupled with a hydroxymethyl group at the 3-position, bestows upon this molecule a remarkable degree of synthetic utility. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for sequential and regioselective functionalization, a critical advantage in the multi-step synthesis of complex drug candidates.[2] This inherent reactivity profile has positioned this compound as a cornerstone in the synthesis of a new generation of targeted therapeutics, most notably in the development of kinase inhibitors and modulators of protein-protein interactions.

This application note will delve into the practical synthesis of this compound, provide a detailed protocol for its application in the synthesis of a clinically significant therapeutic agent, and explore the underlying biological rationale for its use by examining the targeted signaling pathway.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 884494-44-4 | [3] |

| Molecular Formula | C₆H₅ClINO | [3] |

| Molecular Weight | 269.47 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [3] |